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Drug Profile & Development Status

Property Description

Drug Class GnRH modulator; GnRH antagonist; Antigonadotropin [1]

Mechanism of Action GnRHR antagonists (Gonadotropin-releasing hormone receptor

antagonists) [2]

Chemical Nature Synthetic peptide [2]

Routes of
Administration

Injection (Intramuscular) [3] [1]

Development Status Discontinued (Was in Phase 3 for Benign Prostatic Hyperplasia) [2]

Key Clinical & Preclinical Data

The following table summarizes quantitative data on efficacy and dosing from available studies:

Study Focus Dosing Regimen Key Efficacy Findings Safety & Tolerability
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| Phase 2 Trial (Hormone-Dependent Prostate Cancer) [3] | Intramuscular (65, 100, or 130 mg) over 3

cycles of 28 days. Total dose: 230 mg to 390 mg per patient. | • 130 mg/cycle: Greatest continuous

testosterone suppression to castration levels (<0.5 ng/mL) until at least day 85. • Tumor response (PSA):

97% in patients with continuous suppression. | Well tolerated at all dosages. | | Phase 2 Trial (LUTS/BPH)

[4] | Various IM doses (5 mg to 20 mg) on day 1, with or without a second dose on day 15. | • Onset:

Noticeable activity at 4 weeks. • Peak effect: 12-16 weeks, persisted for 6 months. • Testosterone: Transient

decline, returned to baseline by 4-6 weeks. | Well tolerated. No significant impact on erectile function.

Serious adverse events were not treatment-related. | | In Vitro Study (Androgen-Independent PCa Cells)

[5] | N/A (In vitro model) | • Induced apoptosis via caspase-8-dependent caspase-3 activation. • Down-

regulated c-FLIP (L). • Sensitized TRAIL-resistant cells to TRAIL-induced apoptosis. | N/A |

Detailed Experimental Protocols

For the in vitro study on androgen-independent prostate cancer cells (DU145 and PC3 cell lines) [5]:

Cell Culture: DU145 and PC3 cell lines were used as models of androgen-independent prostate
cancer.

Treatment: Ozarelix was added to the cell cultures.
Assays and Measurements:

Cell Toxicity and Viability: To assess antiproliferative effects.
Cell Cycle Analysis: To detect modifications and phase accumulation.

Caspase Activity: Investigated to confirm apoptosis induction.
Western Blot/Expression Analysis: To examine changes in protein levels of c-FLIP (L), death

receptors DR4/5, and Fas.

For the Phase 2 clinical trial in hormone-dependent prostate cancer [3]:

Trial Design: Open-label, Phase 2 trial.

Location & Collaboration: Conducted in Europe in collaboration with AEterna Zentaris.
Patients: Enrolled 64 patients.

Intervention: Different intramuscular dosage regimens of ozarelix were evaluated.
Primary Endpoint: Define the most tolerable dosage regimen that ensures continuous testosterone

suppression at castration levels (< 0.5 ng/mL) for a three-month test period.
Secondary Endpoint: Tumor response assessed by measuring serum PSA response (defined as a

50% or greater reduction from baseline).
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Ozarelix Molecular Signaling Pathway

The diagram below illustrates the molecular mechanisms of action for Ozarelix based on the preclinical

research, particularly its effects in androgen receptor-negative prostate cancer cells [5]:
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Diagram of Ozarelix's dual pathways: pituitary-mediated testosterone suppression and direct apoptosis

induction in cancer cells.

Research Implications

The research on Ozarelix highlights two significant mechanisms:

Primary Hormonal Pathway: As a GnRH antagonist, it competitively blocks pituitary receptors,
rapidly reducing luteinizing hormone and testosterone without the clinical flare associated with

agonists [3].
Direct Anticancer Activity: Preclinical data suggests Ozarelix can induce apoptosis in androgen-

independent cancer cells by modulating death receptors and overcoming TRAIL resistance, indicating
potential utility beyond hormone-sensitive disease [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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